(E)-Ethyl 3-(4-hydroxyphenyl)acrylate
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate, also known as ethyl coumarate, belongs to the class of organic compounds known as coumaric acid esters. These are aromatic compounds containing an ester derivative of coumaric acid. Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate can be found in vinegar. This makes ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
7362-39-2
VCID:
VC0122075
InChI:
InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+
SMILES:
CCOC(=O)C=CC1=CC=C(C=C1)O
Molecular Formula:
C11H12O3
Molecular Weight:
192.21 g/mol
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate
CAS No.: 7362-39-2
Reference Standards
VCID: VC0122075
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
Purity: 98%
CAS No. | 7362-39-2 |
---|---|
Product Name | (E)-Ethyl 3-(4-hydroxyphenyl)acrylate |
Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ |
Standard InChIKey | ZOQCEVXVQCPESC-VMPITWQZSA-N |
Isomeric SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)O |
SMILES | CCOC(=O)C=CC1=CC=C(C=C1)O |
Canonical SMILES | CCOC(=O)C=CC1=CC=C(C=C1)O |
Description | Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate, also known as ethyl coumarate, belongs to the class of organic compounds known as coumaric acid esters. These are aromatic compounds containing an ester derivative of coumaric acid. Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate can be found in vinegar. This makes ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate a potential biomarker for the consumption of this food product. |
Purity | 98% |
Synonyms | 7362-39-2; p-Coumaric acid ethyl ester; (E)-Ethyl 3-(4-hydroxyphenyl)acrylate; Ethyl coumarate; Ethyl p-Coumarate |
Reference | 1: Jakovetić SM, Jugović BZ, Gvozdenović MM, et al. Synthesis of aliphatic esters of cinnamic acid as potential lipophilic antioxidants catalyzed by lipase B from Candida antarctica. Appl Biochem Biotechnol. 2013;170(7):1560‐1573. doi:10.1007/s12010-013-0294-z 2: Zhao Y, Geng CA, Sun CL, et al. Polyacetylenes and anti-hepatitis B virus active constituents from Artemisia capillaris. Fitoterapia. 2014;95:187‐193. doi:10.1016/j.fitote.2014.03.017 3: Hixson JL, Sleep NR, Capone DL, et al. Hydroxycinnamic acid ethyl esters as precursors to ethylphenols in wine. J Agric Food Chem. 2012;60(9):2293‐2298. doi:10.1021/jf204908s |
PubChem Compound | 676946 |
Last Modified | Nov 11 2021 |
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